Ferrous orotate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94333-36-5 |
|---|---|
Molecular Formula |
C10H6FeN4O8 |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Orotic Acid Ligand Chemistry and Synthesis
Prebiotic and Abiotic Synthesis Pathways of Orotic Acid
The emergence of essential biomolecules like orotic acid from simple precursors is a cornerstone of prebiotic chemistry research. One proposed pathway mimics the initial steps of biosynthesis, involving the heating of an aqueous solution of aspartic acid and urea (B33335). nih.govdntb.gov.ua This reaction first forms N-carbamoylaspartic acid, which then cyclizes to produce dihydroorotic acid. nih.gov Subsequent photo-dehydrogenation of dihydroorotic acid can then yield orotic acid. nih.gov
More recent studies have uncovered other plausible abiotic routes. Researchers have demonstrated that α-ketoacids, such as oxaloacetate, can react with cyanide and ammonia (B1221849) sources to form amino acids like aspartate. nih.govresearchgate.net This transformation proceeds via an N-carbamoyl aspartate intermediate, which also enables the simultaneous formation of dihydroorotate (B8406146), a direct precursor to orotate (B1227488). nih.govresearchgate.net This pathway suggests a potential for the concurrent emergence of amino acids and pyrimidine (B1678525) precursors from common starting materials. nih.gov
Furthermore, reactions involving glyoxylate (B1226380), a prebiotically plausible C2 building block, have been shown to generate orotate. scripps.eduresearchgate.net The reaction of hydantoin (B18101) with glyoxylate in water can produce both orotate and pyruvate, a key metabolite. researchgate.netresearchgate.net These findings suggest that congruent forerunners of modern metabolic pathways could have emerged naturally, providing a potential bridge from simple prebiotic chemistry to extant biology. nih.gov
Coordination Chemistry of Orotic Acid with Metal Ions
The coordination chemistry of orotic acid is rich and varied, owing to its multiple potential binding sites and its response to environmental conditions.
Ligand Structure and Multidentate Binding Capabilities
Orotic acid is a multidentate ligand, meaning it can bind to a metal ion through multiple atoms simultaneously. ijesi.orgresearchgate.net Its structure contains several potential donor sites: the two nitrogen atoms of the pyrimidine ring (N1 and N3), the two exocyclic carbonyl oxygen atoms (at C2 and C4), and the oxygen atoms of the carboxylate group. ijesi.orgpsu.eduresearchgate.netresearchgate.net The molecule exists in a keto form in the solid state and this tautomer is also dominant in aqueous solutions. nih.govacs.org
This structural complexity allows for versatile coordination modes, including monodentate, bidentate, and tridentate binding. ijesi.org It can also act as a bridging ligand, connecting multiple metal centers to form one-dimensional polymeric chains or more complex two-dimensional layered structures. ijesi.org In many documented crystal structures of metal orotate complexes, the orotate dianion acts as a bidentate ligand. academie-sciences.fracademie-sciences.fr
Influence of Environmental Factors (e.g., pH, Solvent) on Coordination Modes
The specific manner in which orotic acid coordinates with a metal ion is critically dependent on environmental factors, most notably pH. ijesi.orgscirp.org The pH of the solution dictates the deprotonation state of the ligand, which in turn determines the available coordination sites. ijesi.org
Neutral or Slightly Acidic pH: In solutions with a neutral or slightly acidic pH (approx. 3-7), the carboxylic acid group is typically deprotonated, while the pyrimidine ring remains protonated. ijesi.orgresearchgate.net Under these conditions, coordination to many metal ions—such as Zn(II), Co(II), Mn(II), and Cd(II)—occurs primarily through the carboxylate group. academie-sciences.fracademie-sciences.fr For other ions like Cu(II) and Ni(II), bidentate chelation involving the carboxylate oxygen and the adjacent pyrimidine nitrogen (N1) is common. academie-sciences.fracademie-sciences.fr
Alkaline pH: In more alkaline solutions (pH > 9), a second deprotonation occurs at the N1 position of the pyrimidine ring. ijesi.orgacademie-sciences.fr This makes the N1 atom a potent donor site, facilitating the formation of a stable five-membered chelate ring with the adjacent carboxylate group. ijesi.orgacademie-sciences.fr Tautomeric shifts at higher pH can also make other coordination sites available. ijesi.org
The solvent also plays a role. While many metal orotate complexes have low solubility in water and common organic solvents, they are often soluble in dimethyl sulfoxide (B87167) (DMSO). academie-sciences.fracademie-sciences.fr This property is useful for the synthesis and characterization of these complexes. academie-sciences.fr In some cases, the solvent molecules themselves, such as water, can coordinate directly to the metal center alongside the orotate ligand. psu.edu
Spectroscopic and Computational Characterization of Orotic Acid Coordination
The interaction between orotic acid and metal ions is extensively studied using a combination of spectroscopic and computational methods.
Infrared (IR) and Raman spectroscopy are powerful tools for determining the binding mode of the orotate ligand. oatext.commdpi.com The coordination of a metal ion to the carboxylate group leads to characteristic shifts in the asymmetric and symmetric stretching vibrations of the COO- group compared to the free ligand. oatext.comnih.gov For example, the strong IR band corresponding to the C=O stretching modes of the free acid (around 1712 cm⁻¹) shows significant changes upon complexation. oatext.comnih.gov The appearance of new bands in the low-frequency region of the spectra (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. scirp.orgscirp.org
Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data. psu.edumdpi.com These calculations can optimize the geometry of metal-orotate complexes, predict vibrational frequencies, and help in the assignment of complex IR and Raman spectra. mdpi.com Theoretical studies can also calculate parameters like charge density distribution and bond lengths, providing deeper insight into the nature of the metal-ligand bond and the electronic structure of the coordinated complex. psu.eduscirp.orgscirp.org By comparing experimental spectra with computationally predicted spectra for different possible binding modes, researchers can confidently elucidate the structure of these complexes in the absence of single-crystal X-ray diffraction data. mdpi.com
Ferrous Orotate Complex Synthesis and Structural Elucidation
Synthetic Methodologies for Ferrous Orotate (B1227488) Complexes
The synthesis of ferrous orotate and similar transition metal-orotate complexes is typically achieved through precipitation reactions in an aqueous medium. A general and widely employed method involves the reaction of a soluble iron(II) salt, such as ferrous chloride (FeCl₂), with orotic acid or its salt form. academie-sciences.frkau.edu.sa
The common procedure can be outlined as follows:
An aqueous solution of an iron(II) salt (e.g., ferrous chloride) is prepared.
A separate aqueous solution of orotic acid is made, often with the addition of a base like ammonium (B1175870) hydroxide (B78521) to form the more soluble ammonium orotate salt. academie-sciences.fr
The two solutions are mixed, typically with stirring and gentle heating (e.g., to 40°C) for a set duration, such as one to two hours. academie-sciences.frkau.edu.sa
Upon mixing, the this compound complex precipitates out of the solution due to its low solubility.
The resulting solid precipitate is then isolated by filtration, washed with distilled water and ethanol (B145695) to remove any unreacted starting materials and impurities, and finally dried, often in a vacuum desiccator over a drying agent like calcium chloride. scirp.orgscirp.org
This methodology can be adapted for various metal ions, and studies often report the synthesis of a series of transition metal orotates (e.g., Co(II), Ni(II), Cu(II)) using analogous procedures for comparative analysis. kau.edu.sascirp.orgscirp.org The stoichiometry of the reactants, pH of the solution, and reaction temperature are critical parameters that can influence the composition and structure of the final complex, including the number of water molecules incorporated into the crystal lattice. scirp.orgresearchgate.net For instance, complexes have been synthesized using different metal-to-ligand molar ratios, such as 1:1 and 1:2. scirp.org
Advanced Structural Characterization of this compound and Related Complexes
A comprehensive understanding of the structure of this compound requires a combination of advanced analytical techniques. These methods provide insights from the molecular vibration level up to the three-dimensional arrangement of atoms in the solid state.
Spectroscopic techniques are fundamental in elucidating the coordination environment of the iron(II) ion in the orotate complex.
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the functional groups of the orotic acid ligand involved in bonding with the iron ion. In a study of an iron(III)-orotate complex, which provides valuable comparative data, the coordination of the metal was confirmed by shifts in the IR bands. kau.edu.sa Orotic acid has several potential coordination sites: the carboxylate group, the pyrimidine (B1678525) ring nitrogens (N1 and N3), and the keto oxygens. scirp.org Upon complexation with a metal, the IR spectrum shows characteristic changes:
Carboxylate Group: The strong C=O stretching band of the carboxylic acid group (around 1700 cm⁻¹) is replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group (COO⁻), indicating deprotonation and bonding. scirp.org
Pyrimidine Ring: A key indicator of coordination is the shift or disappearance of bands associated with the N-H groups of the pyrimidine ring. In many metal-orotate complexes, coordination occurs through the deprotonated N1 nitrogen and an adjacent carboxylate oxygen, forming a stable five-membered chelate ring. kau.edu.saacs.org The presence of a metal-nitrogen (M-N) vibration, often observed in the lower frequency region (e.g., 549-566 cm⁻¹ for various metal orotates), provides direct evidence of this bond. scirp.org Similarly, a metal-oxygen (M-O) vibration (e.g., 444-567 cm⁻¹) confirms the carboxylate coordination. scirp.org
Interactive Table: Key FT-IR Bands in Metal-Orotate Complexes (cm⁻¹)
| Functional Group | Free Orotic Acid | Fe(III)-Orotate Complex | General M(II)-Orotate Complexes | Interpretation |
| ν(C=O) keto/carboxyl | ~1705, ~1665 | Shifted | 1688 - 1716 (keto), 1618 - 1672 (carboxyl) | Shift indicates coordination of carboxylate group. scirp.org |
| ν(M-N) | N/A | Present | 549 - 566 | Confirms metal-nitrogen bond. scirp.org |
| ν(M-O) | N/A | Present | 444 - 567 | Confirms metal-oxygen bond from carboxylate. scirp.org |
Electronic Spectra and Magnetic Susceptibility: These techniques provide information about the d-orbital electron configuration and geometry of the central iron ion. For a related pale brown iron(III)-orotate complex, electronic spectra showed bands at 270, 308, and 500 nm. scirp.org The first two are attributed to charge transfer, while the band at 500 nm is assigned to d-d transitions (specifically ⁶A₁g → ⁴T₁g(S) or ⁶A₁g(S) → ⁴Eg(G) + ⁴A₁g(G)), which are typically weak for high-spin Fe(III). scirp.org The measured room temperature magnetic moment for this Fe(III) complex was 6.20 Bohr Magnetons (BM), which is characteristic of a high-spin d⁵ system in an octahedral environment. scirp.org
While specific data for ferrous (Fe(II), d⁶) orotate is less commonly published, analogous high-spin Fe(II) complexes in an octahedral field are expected to have magnetic moments around 5.0-5.5 BM. For comparison, studies on ferrous oxalate (B1200264) dihydrate, another iron-carboxylate complex, show antiferromagnetic interactions at low temperatures. aps.org
Electron Spin Resonance (ESR): ESR spectroscopy is a powerful tool for studying paramagnetic species. For metal-orotate complexes, ESR has been used to study Cu(II) complexes. scirp.org High-spin Fe(II) (S=2) is generally considered "ESR silent" under standard conditions due to rapid spin-lattice relaxation and large zero-field splitting, making it difficult to observe a signal. Therefore, ESR is not a commonly reported technique for the characterization of simple this compound.
These studies consistently reveal that the orotate ligand acts as a bidentate chelate, binding to the metal ion through the deprotonated nitrogen atom of the pyrimidine ring (N1) and an oxygen atom from the adjacent carboxylate group. acs.orgresearchgate.net This forms a polymeric chain structure. The coordination sphere around the metal ion is typically completed by water molecules, resulting in a distorted octahedral or, in some cases, a square-pyramidal geometry. researchgate.netresearchgate.net For example, in a copper(II)-orotate complex, the Cu(II) ion is five-coordinate in a distorted square-pyramidal geometry. researchgate.net In other complexes, like those of Co(II) and Ni(II) with 2-methylimidazole, the metal centers adopt a distorted octahedral geometry with the orotate, water molecules, and the co-ligand. researchgate.net It is highly probable that this compound adopts a similar polymeric structure with an octahedrally coordinated Fe(II) center, chelated by the orotate ligand and further coordinated by water molecules.
Thermal analysis techniques are used to study the decomposition of the complex upon heating, providing information about its thermal stability and composition, particularly the nature of water molecules (coordinated vs. lattice). doaj.orguel.br
In a typical TGA/DTA analysis of a hydrated metal-orotate complex, the decomposition occurs in distinct steps:
Dehydration: The first mass loss, usually occurring at lower temperatures (e.g., below 200°C), corresponds to the removal of water molecules. This step is typically endothermic, as seen in DTA curves. kau.edu.sascirp.org The temperature at which water is lost can help distinguish between lattice water (lost at lower temperatures) and coordinated water (lost at higher temperatures).
Decomposition of the Anhydrous Complex: At higher temperatures, the organic orotate ligand decomposes. This is a complex process involving multiple steps and is often observed as a significant and rapid mass loss in the TGA curve, accompanied by strong exothermic peaks in the DTA curve, corresponding to the combustion of the organic moiety. kau.edu.sascirp.orgglobalscientificjournal.com
Final Residue: The process continues until a stable metal oxide is formed as the final residue at high temperatures. kau.edu.sadoaj.orguel.br For this compound, the expected final product would be an iron oxide, such as Fe₂O₃. doaj.orguel.br
Interactive Table: General Thermal Decomposition Stages for Metal-Orotate Hydrates
| Decomposition Stage | Temperature Range (Typical) | Process | TGA Observation | DTA Observation |
| 1 | 50°C - 200°C | Loss of lattice and/or coordinated water | Stepwise mass loss | Endothermic peak(s) kau.edu.sascirp.org |
| 2 | >200°C | Decomposition of the organic ligand | Major, rapid mass loss | Exothermic peak(s) kau.edu.sascirp.org |
| 3 | High Temperature | Formation of final product | Stable plateau | No further peaks |
Biochemical and Cellular Mechanistic Investigations of Ferrous Orotate
Cellular Uptake and Intracellular Transport Mechanisms of Orotates
The cellular assimilation of ferrous orotate (B1227488) involves the transport of both the iron and the orotate moieties across the cell membrane. The unique chemical structure of this salt, where ferrous iron is chelated by orotic acid, suggests potential mechanisms for cellular entry that may differ from the uptake of inorganic iron salts.
Metal orotate complexes, including ferrous orotate, are theorized to facilitate mineral transport across cellular membranes. Orotic acid is a multidentate ligand, capable of coordinating with metal ions through its carboxylate oxygen atoms and pyrimidine (B1678525) nitrogen atoms. This chelation can result in the formation of an electrically neutral molecule, which may enhance its ability to permeate the lipid bilayer of the cell membrane compared to charged ions.
One proposed mechanism is that the intact, non-dissociated this compound complex crosses the cell membrane. This is supported by the use of orotic acid as a carrier for other minerals in dietary supplements to improve their bioavailability. Once inside the cell, the complex would then dissociate, releasing ferrous iron and orotic acid into the cytoplasm.
Alternatively, the uptake of iron from this compound may involve processes similar to those for other simple iron salts, such as ferrous fumarate (B1241708), where both transporter-mediated uptake and endocytosis have been implicated. nih.govnih.gov Studies on ferrous fumarate have shown that in addition to the well-established divalent metal transporter 1 (DMT1) pathway for ferrous iron, a clathrin-mediated endocytosis mechanism may also contribute to its cellular uptake. nih.gov
The orotic acid component of this compound can interact with specific cellular transporters. Orotic acid is a precursor in the de novo synthesis of pyrimidines and is known to be transported into cells. nih.govomicsonline.org Research has identified the human urate transporter 1 (hURAT1), a member of the solute carrier (SLC) family, as a transporter of orotate. nih.gov This transporter facilitates the entry of orotic acid into cells, a process that can be inhibited by other organic anions. nih.gov
While hURAT1 is a known transporter for the orotate anion, it is not yet definitively established whether it can transport the entire this compound complex. nih.govnih.gov It is plausible that upon dissociation of this compound at the cell surface, the free orotic acid is taken up via such nucleotide transporters, while the ferrous iron is transported through its own dedicated channels, such as DMT1. nih.govmdpi.com
Interplay with Iron Homeostasis and Metabolism at the Cellular Level
Once intracellular, the ferrous iron released from this compound enters the complex network of iron homeostasis, influencing the labile iron pool and participating in iron-dependent cellular processes.
The labile iron pool (LIP) is a transient, chelatable, and redox-active pool of intracellular iron, primarily consisting of ferrous iron (Fe²⁺). nih.govnih.gov This pool is the central hub for iron trafficking within the cell, supplying iron for the synthesis of iron-containing proteins and enzymes while also being a potential source of oxidative stress. nih.govresearchgate.net The administration of this compound would be expected to directly contribute to the cytosolic LIP upon its cellular uptake and dissociation.
The regulation of the LIP is tightly controlled by a sophisticated interplay of iron storage and transport proteins. nih.govnih.gov Any influx of iron, including that from this compound, would trigger a cellular response to maintain homeostasis. This includes:
Ferritin: Excess ferrous iron in the LIP is sequestered into the protein ferritin, where it is oxidized to ferric iron (Fe³⁺) and stored in a non-toxic form. nih.gov
Ferroportin: The only known cellular iron exporter, ferroportin, would transport excess ferrous iron out of the cell to prevent toxicity. researchgate.net
Iron Regulatory Proteins (IRPs): These proteins sense the levels of the LIP and post-transcriptionally regulate the expression of ferritin and ferroportin to manage intracellular iron concentrations. nih.gov
| Protein | Function | Response to Increased Intracellular Iron |
|---|---|---|
| Ferritin | Intracellular iron storage | Upregulated synthesis to sequester excess iron |
| Ferroportin | Cellular iron export | Upregulated to remove excess iron from the cell |
| Divalent Metal Transporter 1 (DMT1) | Imports ferrous iron into the cell | Downregulated to reduce further iron uptake |
| Transferrin Receptor 1 (TfR1) | Imports transferrin-bound iron | Downregulated to reduce further iron uptake |
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. nih.gov An increase in the cellular labile iron pool, particularly ferrous iron, is a key prerequisite for the initiation of ferroptosis. nih.govbiotech-asia.org The introduction of ferrous iron from this compound could therefore sensitize cells to this cell death pathway.
The core mechanism of ferroptosis involves the reaction of ferrous iron with lipid hydroperoxides, leading to the formation of highly reactive lipid radicals that propagate lipid peroxidation and cause membrane damage. nih.govnih.gov This process is normally kept in check by the antioxidant system, primarily the glutathione (B108866) peroxidase 4 (GPX4) enzyme. nih.gov
Interestingly, dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway which produces orotic acid, has been shown to protect against mitochondrial ferroptosis. researchgate.net DHODH achieves this by reducing coenzyme Q10 to ubiquinol, which acts as a radical-trapping antioxidant within the mitochondrial membrane. researchgate.net This suggests a complex relationship where the orotate moiety of this compound is part of a metabolic pathway that can have a protective role against a form of cell death that its iron component could potentially promote.
The ferrous iron released from this compound can directly participate in Fenton chemistry, a key source of reactive oxygen species (ROS) in the cell. nih.gov The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H₂O₂), a byproduct of aerobic metabolism, to generate the highly reactive hydroxyl radical (•OH). researchgate.netmdpi.com
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals are extremely damaging to cellular components, including lipids, proteins, and DNA, leading to oxidative stress. nih.govdiff.org Therefore, an influx of ferrous iron from this compound has the potential to enhance ROS production and induce oxidative damage if not properly buffered by the cell's antioxidant systems. researchgate.net
While often viewed as detrimental, the generation of ROS is not always a pathological event. At low levels, ROS can act as signaling molecules in various cellular pathways. However, an uncontrolled increase in the labile iron pool, potentially contributed to by this compound, can overwhelm the cellular antioxidant capacity, leading to a state of oxidative stress. researchgate.netacs.org
| Factor | Influence on Oxidative Stress | Mechanism |
|---|---|---|
| Cellular Iron Load | Increases | Higher availability of ferrous iron for the Fenton reaction. |
| Hydrogen Peroxide Levels | Increases | Increased substrate for the Fenton reaction. |
| Antioxidant Capacity (e.g., Glutathione) | Decreases | Neutralization of reactive oxygen species. |
| Ferritin Levels | Decreases | Sequestration of excess ferrous iron, preventing its participation in the Fenton reaction. |
Interactions with Key Enzymes in Iron Metabolism
The biochemical impact of this compound is best understood by examining the distinct roles of its two constituent parts: ferrous iron (Fe²⁺) and orotic acid. These components interact with different, yet interconnected, metabolic pathways and enzymes.
Dihydroorotate Dehydrogenase (DHODH): The orotate component of this compound is directly linked to the function of Dihydroorotate Dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane in eukaryotes, catalyzes the oxidation of dihydroorotate to produce orotate. This reaction is fundamentally linked to the mitochondrial respiratory chain. During the conversion, electrons are transferred to the electron carrier ubiquinone (coenzyme Q), thus coupling pyrimidine synthesis with cellular respiration and energy production. Therefore, orotic acid is a direct product of DHODH activity, and its availability is a key factor in the subsequent steps of nucleotide synthesis.
Glutathione Peroxidase 4 (GPX4): The ferrous iron component of this compound is critically involved in processes regulated by Glutathione Peroxidase 4 (GPX4). GPX4 is a vital antioxidant enzyme that specifically reduces lipid hydroperoxides, protecting cell membranes from oxidative damage. Its function is central to the prevention of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Since ferrous iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, its levels must be tightly controlled. GPX4 acts as a key defense mechanism against the iron-induced oxidative stress that can trigger ferroptosis. The inactivation of GPX4 is a critical event in the initiation of this cell death pathway. Thus, while ferrous iron is essential for numerous biological functions, its interaction with lipid metabolism makes the protective role of GPX4 indispensable.
Influence on Pyrimidine Metabolism and Nucleic Acid Synthesis Pathways
The orotate moiety of this compound serves as a direct precursor in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for nucleic acids (DNA and RNA). Orotic acid, also known as vitamin B13, is a key intermediate in this metabolic pathway.
The synthesis pathway proceeds as follows:
Orotic acid combines with phosphoribosyl pyrophosphate (PRPP).
This reaction, catalyzed by orotate phosphoribosyltransferase (OPRT), forms orotidine-5'-monophosphate (OMP).
OMP is then decarboxylated by OMP decarboxylase to yield uridine (B1682114) monophosphate (UMP).
UMP is a foundational pyrimidine nucleotide from which other pyrimidines, such as uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), are synthesized. These nucleotides are indispensable for DNA replication, transcription, and RNA synthesis.
Studies in animal models and isolated cells have demonstrated that modifying orotate levels can influence nucleic acid synthesis. For instance, research has shown that high levels of orotate can inhibit the incorporation of precursors like thymidine into DNA in cultured rat liver and hepatoma cells. This suggests that the availability of orotate can modulate the rate of DNA synthesis and cellular proliferation.
| Molecule | Role in Pyrimidine Metabolism | Relationship to this compound |
|---|---|---|
| Orotic Acid | Central intermediate and precursor | The "orotate" component of the compound |
| DHODH | Enzyme that synthesizes orotic acid | Produces the orotate moiety |
| PRPP | Co-substrate for orotate conversion | Reacts with orotate |
| UMP | First key pyrimidine nucleotide formed | Direct downstream product of orotate |
| DNA/RNA | Final products of nucleotide synthesis | Requires pyrimidines derived from orotate |
Mechanisms of Interaction in Non-Human Biological Models
The influence of this compound's components on microbial systems involves both the iron and orotate moieties. Iron is an essential micronutrient for nearly all microorganisms, serving as a cofactor for numerous enzymes involved in cellular respiration and DNA synthesis. In some actinomycete bacteria, such as Streptomyces coelicolor and Mycobacterium smegmatis, iron supplementation has been found to promote respiration and increase resistance to certain bactericidal antibiotics. This effect is linked to iron's ability to support cellular respiration, even under conditions where the primary respiratory pathway is inhibited.
Furthermore, some iron-respiring bacteria, like Shewanella oneidensis, can use iron oxides as terminal electron acceptors in their respiratory chain. This process of microbial iron respiration can influence the local environment. The orotate component may also play a role in shaping microbial communities, as certain anaerobic intestinal microflora are capable of degrading orotic acid.
Metal ions, including iron, are known to possess antimicrobial properties, although their efficacy and mechanisms can vary. The antimicrobial action of metals often involves multiple cellular targets, which can make the development of resistance more difficult for microorganisms compared to traditional antibiotics.
Specifically concerning the ferrous component, iron oxide nanoparticles (IONPs) have demonstrated antifungal activity against a range of pathogenic fungi. Studies have shown that IONPs can inhibit the growth and spore germination of species such as Candida albicans, Aspergillus niger, and Alternaria alternata. The proposed mechanisms for this antifungal action include the generation of reactive oxygen species (ROS) that induce oxidative stress, damage to the fungal cell membrane, and disruption of DNA. While these findings relate to iron oxide nanoparticles rather than this compound directly, they highlight the inherent antimicrobial potential of iron compounds.
| Fungal Species | Observed Effect of Iron Oxide Nanoparticles | Reference |
|---|---|---|
| Candida species | Inhibited growth | |
| Trichothecium roseum | Significant inhibition of spore germination (87.74%) | |
| Penicillium chrysogenum | Highest zone of inhibition observed | |
| Alternaria alternata | Inhibited growth |
Experimental studies in animal models have provided significant insights into the effects of the orotate component on fundamental biological processes, particularly in the context of organ function and neuroprotection.
Specific Organ Function Optimization: Research in rat models has demonstrated a cardioprotective effect of orotic acid. Studies on isolated working rat hearts subjected to ischemia-reperfusion injury found that orotic acid treatment significantly improved post-ischemic myocardial function. This beneficial effect was associated with an increase in the heart's glycogen (B147801) content, suggesting an enhancement of the organ's energy reserves. Further investigations suggest that orotic acid may act via the liver to increase the availability of plasma uridine, which can stimulate energy production in the heart muscle, thereby improving its tolerance to ischemic stress.
Neuroprotective Effects: The neuroprotective potential of orotic acid has been explored in gerbil models of transient global ischemia. In these studies, administration of orotic acid significantly reduced neuronal damage in the CA1 region of the hippocampus, a brain area highly vulnerable to ischemic injury. Notably, a protective effect was observed even when orotic acid was administered up to 24 hours after the ischemic event, indicating a wide therapeutic window. The proposed mechanism involves orotic acid serving as a precursor for pyrimidine nucleotides, the levels of which are crucial for neuronal survival and repair processes following ischemia.
Analytical Research Approaches for Ferrous Orotate
Advanced Spectroscopic and Structural Techniques for Complex Characterization
The elucidation of the structural and electronic properties of ferrous orotate (B1227488) and related iron complexes relies on a suite of advanced spectroscopic and structural methods. These techniques provide detailed insights into the coordination environment, bonding, and three-dimensional arrangement of the molecule.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups involved in the coordination of the iron atom to the orotate ligand. researchgate.net For instance, shifts in the characteristic vibrational frequencies of the carboxylate and heterocyclic groups of orotic acid upon complexation with ferrous iron can confirm the binding sites. X-ray Photoelectron Spectroscopy (XPS) offers information about the elemental composition and the oxidation state of iron within the complex. researchgate.net Magnetic Circular Dichroism (MCD) spectroscopy, particularly in its variable-temperature variable-field (VTVH) format, is a powerful tool for probing the electronic structure of the ferrous active site. nih.gov This technique can define the ground and excited ligand field states, providing detailed geometric and electronic structural information. nih.gov
Below is a table summarizing the application of these techniques to iron complexes.
| Technique | Information Obtained | Application to Ferrous Orotate |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and their involvement in bonding. | Confirms coordination of the ferrous ion to the carboxylate and/or heterocyclic groups of orotic acid by observing shifts in vibrational bands. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of elements. | Verifies the presence of iron in the +2 oxidation state and its association with the orotate ligand. researchgate.net |
| Magnetic Circular Dichroism (MCD) Spectroscopy | Electronic structure, ligand field transitions, and coordination geometry of the metal center. | Defines the electronic and geometric structure of the non-heme ferrous active site. nih.gov |
| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic arrangement, bond lengths, and bond angles. | Provides the definitive molecular structure of the this compound complex. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Surface morphology, particle size, and microstructure. | Characterizes the physical form of this compound powders or composites. researchgate.net |
Thermal and Calorimetric Methods for Compound Stability and Decomposition Kinetics
Thermal analysis techniques are essential for evaluating the stability of this compound and understanding its decomposition pathway under controlled temperature changes. These methods provide critical data on the thermal-induced transformations and the kinetics of these processes.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can identify the temperatures at which dehydration (loss of water of hydration) and subsequent decomposition of the organic ligand occur. Studies on similar metal-orotate complexes show distinct mass loss steps corresponding to these events. scirp.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the temperature difference and heat flow difference, respectively, between a sample and a reference material as a function of temperature. These techniques reveal whether decomposition processes are endothermic or exothermic. For instance, the decomposition of iron carbonate, another iron compound, shows an exothermic peak in DTA corresponding to its breakdown to iron oxide. ekb.eg DSC is also used to determine the melting point and to study the kinetics of thermal degradation. nih.gov
Decomposition Kinetics: By conducting TGA or DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using various model-fitting and model-free methods, such as the Coats-Redfern and Kissinger-Akahira-Sunose (KAS) methods. nih.govmdpi.com This information is crucial for predicting the shelf-life and determining appropriate storage conditions for the compound. nih.gov
The table below presents typical data obtained from the thermal analysis of metal-organic compounds.
| Analytical Method | Parameter Measured | Information Derived for this compound |
| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Dehydration temperature, decomposition temperature range, and final residue composition (e.g., iron oxide). scirp.orgekb.eg |
| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Identification of endothermic (e.g., melting, dehydration) and exothermic (e.g., oxidative decomposition) events. scirp.org |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of transitions, and data for kinetic analysis of decomposition. nih.gov |
| Kinetic Analysis (Isoconversional Methods) | Activation Energy (Ea) | Quantitative measure of the energy barrier for decomposition, indicating thermal stability. mdpi.comresearchgate.net |
Volumetric and Chromatographic Analysis of Ferrous Species in Diverse Matrices
Accurate quantification of ferrous iron is critical in various contexts, from pharmaceutical formulations to environmental samples. A combination of classical and modern analytical techniques is employed for this purpose.
Volumetric Analysis: Titrimetric methods, while traditional, remain a reliable way to determine the concentration of ferrous ions. A common approach involves the oxidation of Fe(II) to Fe(III) using a standard solution of an oxidizing agent like potassium permanganate (B83412) or potassium dichromate. The endpoint is detected either by a color change of an indicator or potentiometrically.
Spectrophotometric Methods: These methods are widely used for the determination of iron species due to their simplicity and sensitivity. analchemres.org The 1,10-phenanthroline (B135089) method is a classic example, where ferrous iron forms a stable, intensely colored complex that can be measured spectrophotometrically. ijper.orgresearchgate.net To determine total iron, any Fe(III) present is first reduced to Fe(II). analchemres.org
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) offers a powerful approach for the separation and quantification of iron species. ijper.org One method involves the pre-column chelation of iron with a suitable ligand, such as desferrioxamine to form ferrioxamine, followed by chromatographic separation and detection. nih.govresearchgate.net Ion chromatography can also be used to separate and quantify ferrous and ferric ions. Micellar electrokinetic chromatography has been used for the concurrent analysis of iron and other metals in various samples. arabjchem.org
The following table compares different analytical methods for the quantification of ferrous iron.
| Technique | Principle | Advantages |
| Redox Titration | Oxidation of Fe(II) to Fe(III) with a standard oxidizing agent. | High precision and accuracy, based on stoichiometry. |
| UV-Vis Spectrophotometry | Formation of a colored complex between Fe(II) and a chromogenic reagent (e.g., 1,10-phenanthroline). ijper.org | Simple, cost-effective, and sensitive. analchemres.org |
| High-Performance Liquid Chromatography (HPLC) | Separation of iron chelates on a column followed by detection. nih.gov | High selectivity, suitable for complex matrices, and can speciate different iron forms. nih.govresearchgate.net |
| Ion Chromatography | Separation of ions based on their interaction with a resin, followed by conductivity or spectrophotometric detection. | Allows for the simultaneous determination of various cations and anions. |
Bioanalytical Techniques for Iron Species in Experimental Biological Systems (excluding human samples)
Studying the fate of this compound in experimental biological systems requires specialized bioanalytical techniques capable of measuring iron species within complex biological matrices like tissues and fluids from animal models.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique used for the determination of total iron content in biological samples with very low detection limits. researchgate.netnih.gov When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for iron speciation analysis (LC-ICP-MS). nih.gov This allows for the quantification of different iron forms, such as protein-bound iron and low-molecular-weight iron complexes, in biological fluids. nih.gov
Solvent Extraction Methods: A solvent extraction method can be employed to separate ferrous and ferric iron in aqueous biological solutions. For example, Fe(III) can be selectively extracted into an organic phase, allowing for the subsequent determination of both oxidation states by ICP-MS. researchgate.netnih.gov
Fluorescent Probes: Fluorescent sensors are used for the real-time monitoring of labile iron pools within cells. bioiron.org These probes exhibit a change in fluorescence upon binding to Fe(II), enabling the visualization and quantification of this reactive iron species in cellular models using techniques like fluorescence microscopy and flow cytometry. bioiron.orgacs.org
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and validated for iron determination in biological matrices from experimental animals. nih.govresearchgate.net One such method is based on the chelation of iron with desferrioxamine (DFO) and the subsequent measurement of the resulting ferrioxamine (FO) chelate. nih.govresearchgate.net This approach has been used to monitor iron kinetics in the plasma and heart of rats. nih.gov
This table outlines key bioanalytical techniques for iron analysis in non-human biological systems.
| Technique | Application | Specific Information Provided |
| Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) | Speciation of iron in biological fluids from animal models. | Quantification of drug-bound iron, transferrin-bound iron, and labile iron. nih.gov |
| Solvent Extraction coupled with ICP-MS | Determination of Fe(II) and Fe(III) in microbiological systems. | Separate quantification of ferrous and ferric iron in the presence of strong chelating agents. researchgate.netresearchgate.netnih.gov |
| Fluorescent Metal Sensors | Real-time imaging of labile iron in cell models. | Spatial and temporal distribution of reactive Fe(II) within cells. bioiron.orgacs.org |
| High-Performance Liquid Chromatography (HPLC) | Monitoring iron kinetics in experimental animals. | Quantification of total iron in plasma and tissues to assess biodistribution. nih.govresearchgate.net |
Comparative Academic Research on Ferrous Orotate Within Iron Chemistry
Mechanistic Comparison with Other Iron Compounds in Biological Systems
Differences in Cellular Uptake and Intracellular Processing Compared to Other Iron Salts
The cellular absorption of iron is a complex, highly regulated process that differs based on the iron's oxidation state (ferrous, Fe²⁺; or ferric, Fe³⁺) and its molecular form (heme vs. non-heme). Ferrous orotate (B1227488), as a salt of ferrous iron, is primarily understood within the context of non-heme ferrous iron absorption pathways, though its orotate ligand may confer unique properties.
Simple ferrous salts, such as ferrous sulfate (B86663), are predominantly absorbed in the duodenum. Before transport into the enterocytes, any ferric iron (Fe³⁺) from the diet must be reduced to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome b (Dcytb) on the cell's apical membrane. haematologica.org The primary transporter for ferrous iron into the cell is the Divalent Metal Transporter 1 (DMT1). biochemia-medica.comcuni.cz This transporter is not exclusive to iron and can also transport other divalent metals like manganese. nih.govnih.gov Once inside the cell, the absorbed iron enters the labile iron pool. From here, it can be utilized by the cell, stored in the protein ferritin, or exported from the basolateral membrane into the bloodstream via the transporter ferroportin. researchgate.net
In contrast to simple salts, the uptake of iron from ferrous orotate involves the transport of an iron ion complexed with an organic acid. While the iron component is expected to utilize the DMT1 pathway, the orotate moiety itself introduces alternative possibilities. Orotic acid and its salts, known as mineral carriers, are proposed to penetrate cell membranes, possibly as electrically neutral compounds, before dissociating intracellularly. mdpi.comdrugbank.com This suggests a potential mechanism where this compound could be absorbed intact, bypassing the direct reliance on surface reduction and offering a different kinetic profile compared to the rapid dissociation of inorganic iron salts in the gut lumen.
Furthermore, studies on other iron compounds reveal additional complexities. For instance, research on ferrous fumarate (B1241708) has suggested that besides the DMT1 transporter, its uptake can be mediated by clathrin-dependent endocytosis, a process where the cell membrane engulfs the substance to form a vesicle. nih.gov It is plausible that this compound may also engage multiple uptake pathways. Intracellularly, the processing of iron from different sources converges. Iron transported via DMT1 or released from endosomes joins the cytosolic labile iron pool. physiology.org A protein complex called paraferritin, which contains mobilferrin and DMT1, acts as an intracellular ferrireductase, ensuring iron is in the correct ferrous state for use in metabolic processes like heme synthesis. nih.govphysiology.org The ultimate fate of the iron atom from this compound within the cell is expected to be the same as from other ferrous salts: incorporation into essential proteins or storage in ferritin. However, the rate and efficiency of its delivery to this intracellular pool may differ due to the properties of the orotate carrier.
Comparative Impact on Microbial Physiology and Growth Inhibition
Iron is an essential nutrient for the growth and virulence of most bacteria, which have evolved sophisticated systems to acquire it from their environment. frontiersin.org However, excess iron can be toxic, primarily through its participation in the Fenton reaction, which generates damaging hydroxyl radicals. copernicus.org The chemical form of iron significantly influences its bioavailability to microbes and its potential for growth inhibition.
Different iron salts exhibit varied effects on bacterial physiology. Studies comparing iron (II) sulfate and iron (III) chloride found that their impact on biofilm formation is species-specific; for example, ferrous sulfate promoted biofilm growth in Enterococcus faecalis, while ferric chloride was more inhibitory to Escherichia coli. mdpi.com The oxidation state is a key factor, as Fe²⁺ is generally more soluble and reactive than Fe³⁺ at physiological pH. nih.gov Some iron-depositing bacteria, such as Spirophyllum ferrugineum, specifically require ferrous bicarbonate and cannot utilize other ferrous or ferric salts for growth, highlighting a high degree of specialization. usgs.gov
This compound presents a unique case due to its organic ligand. Orotic acid is an intermediate in the pyrimidine (B1678525) biosynthesis pathway in many organisms and can be metabolized by certain bacteria. researchgate.netomicsonline.org For instance, some aerobic bacteria isolated from soil can metabolize orotic acid through a reductive pathway similar to that found in anaerobic organisms. asm.org The ability of some gut microbes, like Lactobacillus species, to utilize orotate could theoretically influence the bioavailability of the iron from this compound in the gut microbiome. researchgate.net If the orotate is consumed by bacteria, the iron may be released and subsequently taken up. This contrasts with simple salts like ferrous sulfate, where the iron's availability is more directly governed by solubility and the host's and microbes' iron transport systems. The impact of this compound on microbial growth is therefore likely a complex interplay between the direct effects of ferrous iron and the metabolism of the orotate carrier by specific members of the microbial community.
Comparative Physicochemical and Coordination Properties with Other Metal Orotates
Orotic acid is a versatile multidentate ligand capable of coordinating with metal ions through several sites, including the nitrogen atoms of the pyrimidine ring, the carbonyl oxygens, and the oxygens of the carboxylate group. ijesi.orgscirp.org The specific coordination mode depends on factors like pH and the nature of the metal ion. ijesi.org In many divalent metal orotate complexes, such as those with Ni(II) and Cu(II), coordination occurs in a bidentate fashion through the deprotonated N1 atom of the pyrimidine ring and an adjacent oxygen of the carboxylate group, forming a stable chelate ring. ijesi.orgkau.edu.sa
Structural studies of various metal orotates reveal diverse physicochemical and coordination properties. For instance, a study on an iron(III) orotate complex showed novel coordination modes where orotate ligands bridged multiple iron centers. acs.org In contrast, studies on divalent metal orotates often show simpler mononuclear or polymeric structures. The crystal structure of magnesium bis[orotate] octahydrate reveals a hexaquomagnesium complex, [Mg(H₂O)₆]²⁺, where the magnesium ion is not directly bound to the orotate anions but is separated by a solvent shell of water molecules. pillbuys.comrsc.org Conversely, lithium orotate monohydrate forms a layer structure with direct coordination between the lithium ion and oxygen atoms from the orotate's carboxylate and uracil (B121893) groups. pillbuys.com
These structural differences influence the compounds' properties, such as solubility and bioavailability. The solvent-separated structure of the magnesium orotate complex is distinct from the contact ion pair seen in the lithium salt, which may affect how these compounds behave in a biological environment. rsc.org While a specific crystal structure for ferrous (iron II) orotate is not detailed in the available research, it is expected to share characteristics with other divalent transition metal orotates, likely involving coordination through the N1 and carboxylate oxygen, forming either mononuclear or polymeric structures depending on the crystallization conditions. kau.edu.sa
| Metal Orotate | Metal Ion | Coordination Mode of Orotate | Observed Coordination Geometry | Key Structural Feature |
|---|---|---|---|---|
| Iron(III) Orotate Complex | Fe(III) | Bridging (carboxylate) and Chelating/Bridging (carboxylate-N1, carbonyl-O) | Distorted Octahedral | Forms a trinuclear iron cluster with complex bridging. acs.org |
| Magnesium Orotate | Mg(II) | Acts as counter-ion; no direct coordination | Octahedral (for [Mg(H₂O)₆]²⁺) | Solvent-separated ion pair; forms a hexaquo complex. pillbuys.comrsc.org |
| Lithium Orotate | Li(I) | Bidentate and Bridging (carboxylate-O, uracil-O) | Tetrahedral | Forms a polymeric layer structure with direct metal-ligand bonds. pillbuys.com |
| Rhodium(I)/Iridium(I) Orotate | Rh(I) / Ir(I) | Bidentate N,O chelation (N1, carboxylate-O) | Distorted Square Planar | Forms anionic complexes with a counter-ion. psu.edu |
| Nickel(II)/Cobalt(II) Orotate | Ni(II) / Co(II) | Bidentate N,O chelation (N1, carboxylate-O) | Octahedral | Often forms complexes with additional ligands like water. kau.edu.sa |
Investigation of Pharmacokinetic Properties in Non-Human Organisms (e.g., Animal Models focusing on absorption and distribution mechanisms)
Pharmacokinetic studies in animal models, particularly rats, are crucial for understanding the absorption and distribution of different iron formulations. These studies often compare novel or complex iron compounds to the standard, ferrous sulfate. The key parameters evaluated include the rate and extent of absorption and the subsequent distribution of iron to various tissues.
While specific pharmacokinetic data for this compound is not extensively detailed in the cited literature, its behavior can be inferred from studies on related compounds. As a salt of an organic acid, this compound is expected to have good solubility in the acidic environment of the stomach. A study on magnesium orotate in Wistar rats found that it undergoes slow but complete dissolution and absorption. nih.govjle.com Another study in mice compared the tissue distribution of various magnesium compounds and found that magnesium orotate led to the highest tissue concentrations in the liver, suggesting high bioavailability potentially facilitated by its chemical structure. farmaciajournal.com
Applying these insights to this compound suggests a pharmacokinetic profile that may differ from simple inorganic salts. The absorption of iron from this compound is likely efficient, but the kinetics might be influenced by the orotate carrier. Comparative studies in rats on other iron salts like ferrous fumarate have shown it to be as effective as ferrous sulfate in replenishing iron stores. ashpublications.org Similarly, iron complexed with NaFeEDTA showed absorption levels in rats comparable to ferrous sulfate, although the body processes the dissociated EDTA ligand differently. acs.org These findings underscore that while the ultimate goal is to deliver iron to the bloodstream and tissues like the liver, spleen, and bone marrow, the chemical form of the iron compound dictates the speed and mechanism of its journey. researchgate.netnih.gov
| Iron Compound | Animal Model | Key Findings on Absorption and Distribution |
|---|---|---|
| Ferrous Sulfate vs. Ferric Hydroxide-Polymaltose Complex | Rats | Ferrous sulfate caused a much faster and higher peak in serum iron than the polymaltose complex, but overall iron utilization was similar for both, indicating different absorption kinetics. researchgate.netresearchgate.net |
| Ferrous Fumarate | Rats | Showed hematinic effectiveness comparable to ferrous sulfate, succinate, and gluconate in iron-deficient rats. ashpublications.org |
| Ferrous Sulfate vs. NaFeEDTA | Rats | Oral absorption of iron was similar (around 55%). However, injected NaFeEDTA was rapidly excreted in urine, while injected FeSO₄ was retained, suggesting iron dissociates from EDTA before or during intestinal absorption. acs.org |
| Magnesium Orotate | Rats, Mice | Demonstrated good permeability and absorption in rats. jle.com In mice, it led to higher tissue magnesium concentrations compared to oxide, citrate, and sulfate, suggesting excellent bioavailability. farmaciajournal.com |
| Ferric Orthophosphate vs. Ferrous Sulfate | Rats | Ferric orthophosphate showed a lower relative biological value compared to the reference standard ferrous sulfate. nih.gov |
Emerging Research Avenues and Theoretical Considerations
Development of Novel Ferrous Orotate (B1227488) Derivatives and Analogs with Modified Properties
The exploration of new ferrous orotate derivatives and analogs is a burgeoning field of study. frontiersin.org Scientists are synthesizing and characterizing new compounds to enhance or modify the properties of the parent molecule. nih.gov For instance, the creation of ferrocenic derivatives has been a focus, with studies demonstrating that these new compounds can exhibit enhanced anti-proliferative and anti-oxidative activities compared to their parent compounds. nih.gov
The synthesis of mixed metal complexes involving iron and other transition metals like cobalt, nickel, and copper with orotic acid has also been reported. scirp.org These new formulations are being investigated for their unique spectral and magnetic properties. scirp.org The modification of the orotate ligand itself, through the introduction of different functional groups, is another strategy being employed to create analogs with tailored characteristics. frontiersin.org The primary goal of this research is to develop novel molecules with improved therapeutic potential or unique material properties. frontiersin.orgnih.gov
Advanced Computational Modeling and Quantum Chemical Studies of this compound for Predicting Reactivity and Interactions
Computational modeling and quantum chemical methods are powerful tools for investigating the intricacies of this compound at a molecular level. scirp.orgwbcil.com These techniques allow researchers to calculate various properties of the molecule, including bond lengths, bond angles, and electronic charge distribution. scirp.orgscirp.org Such calculations provide valuable insights into the geometry and stability of this compound and its derivatives. scirp.org
Quantum chemical studies are also employed to predict the reactivity of this compound and its interactions with other molecules. rsc.org By understanding the electronic structure and energy levels, scientists can forecast how the compound will behave in different chemical environments. biorxiv.org This predictive power is crucial for designing new derivatives with specific functionalities and for understanding its mechanism of action in biological systems. nih.gov For example, density functional theory (DFT) has been used to study the vibrational spectra of metal-orotate complexes, aiding in the interpretation of experimental data. oatext.comresearchgate.net
Table 1: Calculated Quantum Chemical Parameters for Orotic Acid
| Parameter | Symbol | Description |
| Electronegativity | χ | A measure of the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Potential | μ | The change in the energy of a system when one particle is added. |
| Global Hardness | η | A measure of the resistance to charge transfer. |
| Softness | σ | The reciprocal of global hardness, indicating a higher tendency to react. |
| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table is based on parameters calculated for orotic acid, the ligand in this compound, using molecular modeling and quantum chemical methods. scirp.orgscirp.org
Theoretical Applications in Material Science and Catalysis
The unique properties of this compound and its derivatives are being explored for their potential applications in material science and catalysis. mmmut.ac.inazonano.com The ability of iron to exist in multiple oxidation states makes it a good candidate for catalytic applications. rsc.orgalfachemic.com Researchers are investigating the use of iron-based complexes, including those with orotate ligands, as catalysts in various organic reactions. alfachemic.comnih.gov
A notable area of research is the development of composite materials. For example, the fabrication of Fe@Cu-orotate composites has shown promise in the field of photocatalysis. mdpi.com These materials can harness light energy to drive chemical reactions, with potential applications in environmental remediation, such as the decomposition of dyes. mdpi.comresearchgate.net The incorporation of iron into coordination polymers is also being studied to enhance their properties for applications like luminescence sensing and energy storage. researchgate.netglobalauthorid.com
Table 2: Examples of Metal-Orotate Composites and Their Applications
| Composite | Application | Finding |
| Fe@Cu-orotate | Photocatalysis | Iron doping enhances photocatalytic activity for dye degradation. mdpi.comglobalauthorid.com |
| Fe@Ni-CP | Luminescence Sensing | Iron doping improved the sensing efficiency for naproxen. researchgate.net |
Interdisciplinary Research at the Interface of Orotate Chemistry and Iron Biology
The intersection of orotate chemistry and iron biology is a rich area for interdisciplinary research. Orotic acid, as a key intermediate in pyrimidine (B1678525) biosynthesis, has inherent biological significance. checkorphan.orgomicsonline.org Its interaction with iron, a vital element in numerous physiological processes, presents a fascinating area of study. numberanalytics.com
Research in this area explores how the chelation of iron by orotic acid influences its absorption, transport, and metabolic fate. researchgate.netwbcil.com Understanding these interactions at a molecular level is crucial for elucidating the role of this compound in biological systems. mdpi.comacs.org This includes investigating its involvement in iron-dependent cellular processes and its potential to modulate the activity of iron-containing enzymes. researchgate.netresearchgate.netnih.gov The study of how orotate may influence iron-mediated cellular events like ferroptosis is also an emerging topic. researchgate.netnih.gov This interdisciplinary approach, combining principles of inorganic chemistry, biochemistry, and molecular biology, is essential for a comprehensive understanding of the biological functions of this compound. numberanalytics.com
Q & A
How can the structural integrity and crystallographic properties of ferrous orotate be validated experimentally?
Basic Research Focus
To confirm the structural integrity of this compound, researchers employ a combination of X-ray crystallography , powder X-ray diffraction (PXRD) , and thermal analysis (e.g., TGA/DTG). For example:
- X-ray crystallography identifies the coordination geometry of the ferrous ion with orotate ligands, as demonstrated in zinc-orotate complexes .
- PXRD verifies phase purity by matching experimental diffraction patterns with computational models .
- Thermal gravimetric analysis (TGA) assesses stability by tracking decomposition temperatures, which correlate with hydration states and ligand-metal bond strength .
Table 1: Key parameters for structural validation
What methodologies are used to evaluate the chelation efficiency of this compound compared to other iron supplements?
Basic Research Focus
Chelation efficiency is assessed via spectrophotometric titration , ICP-MS for iron release kinetics , and competitive binding assays :
- Spectrophotometry monitors ligand-metal binding at specific wavelengths (e.g., 450–500 nm for ferrous complexes) .
- ICP-MS quantifies free iron ions in simulated physiological conditions (e.g., pH 7.4 buffers) to compare dissociation rates with ferrous fumarate or sulfate .
- Competitive assays use chelators (e.g., EDTA) to measure binding stability, with lower iron release indicating stronger chelation .
How do metabolic pathways involving this compound differ across model organisms, and what experimental models are optimal?
Basic Research Focus
Metabolic fate studies rely on isotopic tracing (²⁵Fe/¹⁴C-orotate) and enzyme activity assays :
- Schistosoma mansoni and Plasmodium falciparum show divergent orotate metabolism due to structural differences in orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase .
- Rodent models (e.g., rats with arginine deficiency) reveal elevated urinary orotate excretion, indicating disrupted pyrimidine synthesis .
- In vitro human hepatocyte cultures assess iron incorporation into hemoglobin, with LC-MS/MS quantifying orotate metabolites .
How can contradictory data on this compound’s bioavailability and renal effects be resolved?
Advanced Research Focus
Contradictions arise from variations in experimental design:
- Dose-dependent studies : Long-term orotate administration in rats caused glomerular basement membrane thickening, mimicking diabetic nephropathy , whereas short-term use showed no toxicity.
- Methodological adjustments : Use renal cortex UTP/DNA ratios to quantify pyrimidine metabolism impacts and contrast-enhanced MRI to non-invasively monitor iron distribution .
- Cross-species validation : Compare urinary orotate excretion in rodents vs. primates to identify species-specific metabolic thresholds .
What computational strategies predict this compound’s interactions with human enzymes like dihydroorotate dehydrogenase (DHODH)?
Advanced Research Focus
Molecular docking and MD simulations are critical:
- In silico modeling (e.g., MOE software) evaluates steric repulsion between this compound and DHODH’s active-site loop (residues L128–Q138) .
- Free-energy perturbation (FEP) calculates binding affinities for mutant enzymes (e.g., Cys130Ala DHODH), identifying key residues for inhibition .
- Crystallographic data from Trypanosoma cruzi DHODH-orotate complexes (PDB: 2E6A) guide homology modeling for human enzyme interactions .
What longitudinal methodologies are required to assess this compound’s impact on systemic iron homeostasis?
Advanced Research Focus
Long-term studies require:
- Multi-omics integration : Transcriptomic profiling of iron-regulatory genes (e.g., hepcidin, ferroportin) and metabolomic tracking of orotate derivatives .
- Tissue-specific imaging : Synchrotron XRF microscopy maps iron distribution in bone marrow and liver tissues .
- Population-level analysis : Adapt PICOT frameworks to structure clinical queries:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
